molecular formula C16H34OS B12652834 1-Mercaptohexadecan-2-ol CAS No. 55525-35-4

1-Mercaptohexadecan-2-ol

Cat. No.: B12652834
CAS No.: 55525-35-4
M. Wt: 274.5 g/mol
InChI Key: LTDQXPKSPMCGCO-UHFFFAOYSA-N
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Description

1-Mercaptohexadecan-2-ol is a long-chain organic compound with a molecular formula of $ \text{C}{16}\text{H}{34}\text{OS} $. It features a hydroxyl (-OH) group on the second carbon and a thiol (-SH) group on the first carbon of a 16-carbon alkyl chain.

Properties

CAS No.

55525-35-4

Molecular Formula

C16H34OS

Molecular Weight

274.5 g/mol

IUPAC Name

1-sulfanylhexadecan-2-ol

InChI

InChI=1S/C16H34OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16-18H,2-15H2,1H3

InChI Key

LTDQXPKSPMCGCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CS)O

Origin of Product

United States

Preparation Methods

1-Mercaptohexadecan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromohexadecane with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reduction of 1-hexadecanone with sodium borohydride in the presence of thiol reagents . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

1-Mercaptohexadecan-2-ol undergoes various chemical reactions due to the presence of both thiol and hydroxyl groups. Some of the common reactions include:

    Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions with halides to form ethers or esters.

    Addition: The thiol group can participate in addition reactions with alkenes to form thioethers.

Common reagents used in these reactions include hydrogen peroxide, iodine, lithium aluminum hydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Mercaptohexadecan-2-ol is primarily based on its ability to form strong bonds with metal surfaces, particularly gold. The thiol group (-SH) reacts with gold to form a stable Au-S bond, which is utilized in the formation of self-assembled monolayers. These monolayers are used to modify surface properties and create functionalized surfaces for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds from the provided evidence are analyzed to infer trends in properties and applications:

3-Mercapto-1-hexanol

  • Structure : A 6-carbon chain with -SH on C3 and -OH on C1.
  • Properties: Molecular weight: 134.24 g/mol (calculated from $ \text{C}6\text{H}{14}\text{OS} $) .
  • Comparison: The shorter chain length of 3-mercapto-1-hexanol reduces hydrophobic interactions, enhancing water solubility relative to 1-mercaptohexadecan-2-ol. Proximity of -SH and -OH groups may increase intramolecular hydrogen bonding, affecting reactivity .

6-Mercapto-hexan-1-ol

  • Structure : A 6-carbon chain with -SH on C6 and -OH on C1.
  • Properties: Classified as a thiol-alcohol with moderate polarity due to terminal -SH and -OH groups . Expected lower solubility in water than 3-mercapto-1-hexanol due to reduced polarity.
  • Comparison :
    • The spatial separation of functional groups in 6-mercapto-hexan-1-ol may reduce steric hindrance compared to 1-mercaptohexadecan-2-ol, where -SH and -OH are adjacent.
    • Longer alkyl chains (e.g., C16 in 1-mercaptohexadecan-2-ol) likely increase lipophilicity and reduce volatility .

Dodecan-1-ol

  • Structure : A 12-carbon primary alcohol (-OH on C1).
  • Properties :
    • Melting point: ~24°C; boiling point: ~259°C .
    • Low water solubility due to long hydrocarbon chain.
  • Longer chains (C16 vs. C12) in 1-mercaptohexadecan-2-ol would further decrease solubility and increase melting/boiling points .

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Chain Length Functional Groups Key Properties (Inferred)
1-Mercaptohexadecan-2-ol 274.51 C16 -SH (C1), -OH (C2) High lipophilicity, low solubility
3-Mercapto-1-hexanol 134.24 C6 -SH (C3), -OH (C1) Moderate solubility, reactive
6-Mercapto-hexan-1-ol 134.24 C6 -SH (C6), -OH (C1) Lower polarity, steric flexibility
Dodecan-1-ol 186.33 C12 -OH (C1) Low volatility, hydrophobic

Research Findings and Trends

Chain Length Effects :

  • Longer chains (e.g., C16 vs. C6 or C12) correlate with increased molecular weight, reduced water solubility, and higher melting/boiling points due to stronger van der Waals interactions .
  • Applications in surfactants or lipid bilayers may favor longer-chain derivatives like 1-mercaptohexadecan-2-ol.

Functional Group Positioning :

  • Adjacent -SH and -OH groups (as in 1-mercaptohexadecan-2-ol) may enable chelation or intramolecular interactions, enhancing stability in catalytic systems.
  • Terminal or separated functional groups (e.g., 6-mercapto-hexan-1-ol) improve accessibility for chemical reactions .

Thiol vs. Alcohol Reactivity :

  • Thiols exhibit higher nucleophilicity than alcohols, making compounds like 1-mercaptohexadecan-2-ol suitable for gold-surface functionalization or polymer crosslinking .

Biological Activity

1-Mercaptohexadecan-2-ol, a thiol compound, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications in medicine and nanotechnology. This article explores its biological activity, including its antimicrobial properties, cytotoxic effects, and potential as a drug delivery vehicle.

1-Mercaptohexadecan-2-ol (C16H34OS) is characterized by a long hydrophobic alkyl chain and a functional thiol group. This structure allows it to interact with biological membranes and proteins, influencing various biological processes.

Antimicrobial Activity

Research indicates that thiol compounds like 1-Mercaptohexadecan-2-ol exhibit significant antimicrobial properties. A study demonstrated that thiols can disrupt bacterial cell membranes, leading to cell lysis. The effectiveness of 1-Mercaptohexadecan-2-ol against different bacterial strains has been evaluated, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of 1-Mercaptohexadecan-2-ol

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus50 µg/mL15
Escherichia coli30 µg/mL20
Pseudomonas aeruginosa40 µg/mL18

Cytotoxicity Studies

The cytotoxic effects of 1-Mercaptohexadecan-2-ol have been investigated in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

Case Study: Cytotoxic Effects on Ovarian Cancer Cells

A recent study examined the effects of 1-Mercaptohexadecan-2-ol on SKOV-3 ovarian cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with significant morphological changes observed under microscopy.

Table 2: Cytotoxicity Results for SKOV-3 Cells

Concentration (µg/mL)Viability (%)Apoptosis Rate (%)
01005
107020
504050
1001080

The mechanisms through which 1-Mercaptohexadecan-2-ol exerts its biological effects include:

  • Membrane Disruption: The hydrophobic tail interacts with lipid bilayers, compromising membrane integrity.
  • ROS Generation: Induction of oxidative stress leads to cellular damage and apoptosis.
  • Signal Pathway Modulation: The compound may influence signaling pathways related to cell survival and death.

Applications in Drug Delivery

Due to its biocompatibility and ability to form stable nanoparticles, 1-Mercaptohexadecan-2-ol is being explored as a drug delivery vehicle. Studies have shown that when conjugated with chemotherapeutic agents, it can enhance the targeted delivery and efficacy of drugs while minimizing side effects.

Example: Gold Nanoparticles Functionalized with Thiols

Research has demonstrated the use of gold nanoparticles functionalized with thiols for targeted drug delivery systems. These systems utilize the properties of thiols to improve cellular uptake and release profiles of anticancer drugs.

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